Bis(bromomethyl)maleic anhydride

Description

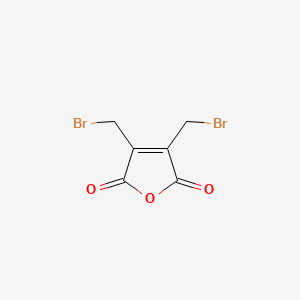

Bis(bromomethyl)maleic anhydride is a halogenated derivative of maleic anhydride (C₄H₂O₃), where two bromomethyl (-CH₂Br) groups are substituted on the maleic anhydride ring. This modification significantly alters its chemical reactivity, physical properties, and biological activity compared to unmodified maleic anhydride. Maleic anhydride itself is a cyclic dicarboxylic anhydride with a conjugated double bond, widely used in polymer synthesis, agrochemicals, and pharmaceuticals due to its high reactivity . The introduction of bromine atoms enhances its electrophilicity, making it a valuable intermediate for cross-linking reactions and functionalized polymer synthesis.

Properties

CAS No. |

479035-70-6 |

|---|---|

Molecular Formula |

C6H4Br2O3 |

Molecular Weight |

283.90 g/mol |

IUPAC Name |

3,4-bis(bromomethyl)furan-2,5-dione |

InChI |

InChI=1S/C6H4Br2O3/c7-1-3-4(2-8)6(10)11-5(3)9/h1-2H2 |

InChI Key |

AXFDZFNHWXMGNU-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=O)OC1=O)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(bromomethyl)maleic anhydride typically involves the bromination of maleic anhydride derivatives. One common method is the bromination of maleic anhydride in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Bis(bromomethyl)maleic anhydride undergoes a variety of chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols.

Addition Reactions: The double bond in the maleic anhydride core can participate in Diels-Alder reactions with dienes.

Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding maleic acid derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and primary amines are commonly used.

Diels-Alder Reactions: Typically carried out with dienes under thermal or catalytic conditions.

Hydrolysis: Performed in the presence of water or aqueous base.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, and ethers.

Diels-Alder Adducts: Cycloaddition products with various dienes.

Hydrolysis Products: Maleic acid derivatives.

Scientific Research Applications

Bis(bromomethyl)maleic anhydride has found applications in several scientific research areas:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Polymer Chemistry: Employed in the modification of polymers to introduce functional groups that enhance material properties.

Materials Science: Utilized in the development of advanced materials with specific properties such as flame retardancy and antimicrobial activity.

Biological Research: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of bis(bromomethyl)maleic anhydride is largely dependent on its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The bromomethyl groups act as electrophilic centers, making the compound highly reactive towards nucleophiles. The maleic anhydride core can undergo cycloaddition reactions, forming stable adducts with dienes. These properties make it a versatile reagent in organic synthesis and materials science.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Reactivity and Stability

- Bis(bromomethyl)maleic anhydride: The bromomethyl groups increase steric hindrance and electron-withdrawing effects, enhancing its reactivity in nucleophilic substitution and Diels-Alder reactions.

- Dimethylmaleic Anhydride (2,3-dimethylmaleic anhydride) : Methyl groups provide electron-donating effects, slightly deactivating the anhydride ring. This reduces electrophilicity but improves thermal stability, as seen in its use in high-temperature polymer applications .

- Diphenylmaleic Anhydride : Phenyl groups introduce steric bulk and resonance stabilization, further reducing reactivity. However, this stabilization enhances antifungal activity by prolonging molecular integrity in biological systems .

Table 1: Substituent Effects on Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.